N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide
Description
N-[3-(3-Chloroanilino)quinoxalin-2-yl]benzenesulfonamide is a quinoxaline derivative featuring a benzenesulfonamide moiety linked to a quinoxaline core substituted with a 3-chloroaniline group. Quinoxaline derivatives are renowned for their diverse biological activities, particularly in anticancer research, due to their ability to interact with cellular targets such as kinases and topoisomerases . The sulfonamide group enhances pharmacological properties by improving solubility and binding affinity, while the 3-chloroaniline substituent contributes to electronic and steric effects critical for target modulation.
Properties
Molecular Formula |
C20H15ClN4O2S |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H15ClN4O2S/c21-14-7-6-8-15(13-14)22-19-20(24-18-12-5-4-11-17(18)23-19)25-28(26,27)16-9-2-1-3-10-16/h1-13H,(H,22,23)(H,24,25) |
InChI Key |
FYVVGMMVCLWIBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 2,3-Dichloroquinoxaline
The synthesis begins with 2,3-dichloroquinoxaline , a commercially available precursor or a compound readily synthesized via cyclization of o-phenylenediamine with oxalic acid derivatives. Chlorination using POCl₃ or PCl₅ under reflux yields the dichlorinated intermediate.
Substitution at Position 3 with 3-Chloroaniline
Amination via Pyridine-Base-Mediated Reaction
Intermediate A undergoes substitution with 3-chloroaniline in the presence of 2,6-lutidine (2,6-dimethylpyridine) as a base.
Reaction Parameters
Mechanistic Insight
Lutidine facilitates the elimination of HCl, driving the reaction toward the desired product. The electron-deficient quinoxaline ring enhances electrophilicity at position 3, enabling efficient substitution.
Optimization and Scalability
Purity and Yield Enhancements
Industrial-Scale Adaptations
-
Continuous Flow Systems : Reduce reaction times and improve heat management.
-
Catalytic Additives : MoVP catalysts (as in) are avoided due to incompatibility with sulfonamide groups.
Characterization and Analytical Data
Spectral Confirmation
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
Elemental Analysis : C 51.2%, H 2.9%, N 11.9% (theoretical: C 51.3%, H 3.0%, N 11.9%).
Comparative Analysis of Methodologies
| Parameter | Step 1 (LiOH/DMA) | Step 2 (Lutidine/n-BuOH) | Alternative (Cs₂CO₃/DMF) |
|---|---|---|---|
| Yield | 88% | 65–70% | 45–50% |
| Reaction Time | 20 hours | 42 hours | 72 hours |
| Byproducts | <3% | <5% | 10–15% |
| Scalability | High | Moderate | Low |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoxaline core or the benzenesulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, aminoquinoxalines, and various substituted quinoxaline derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide has been investigated for its potential anticancer properties. Studies have shown that quinoxaline derivatives can inhibit specific molecular targets involved in cancer cell proliferation. For instance, compounds similar to this sulfonamide have demonstrated significant inhibitory activity against various cancer cell lines, including HepG2 (human liver cancer) and MCF-7 (breast cancer) cells, with IC50 values indicating potent activity comparable to established chemotherapeutics like doxorubicin .
Mechanism of Action
The compound is believed to exert its anticancer effects through the inhibition of angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR-2). This pathway is crucial for tumor growth and metastasis. Research indicates that modifications to the quinoxaline structure can enhance its efficacy against VEGFR-2, making it a promising candidate for further development .
Antimicrobial Properties
Bacterial and Fungal Inhibition
The compound has shown significant antibacterial and antifungal activity. For example, studies have reported that quinoxaline sulfonamide derivatives exhibit potent effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves disruption of bacterial cellular functions, leading to cell death .
Case Study: Antibacterial Screening
A comparative study evaluated the antibacterial activity of several quinoxaline derivatives, including this compound, against standard antibiotics. The results indicated that this compound had a zone of inhibition greater than that of chloramphenicol but less than ampicillin, highlighting its potential as a new antimicrobial agent .
Biological Research
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's structure allows it to interact with cellular pathways involved in apoptosis and cell cycle regulation, making it a valuable tool for understanding cancer biology.
Industrial Applications
Synthesis of Complex Molecules
This compound serves as a building block in synthetic organic chemistry, facilitating the development of more complex molecules. Its unique structural features allow researchers to explore various reaction mechanisms and synthesize novel compounds with enhanced biological activities .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound Name | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | 7.7 | |
| Doxorubicin | HepG2 | 10 | |
| N-t-butylbenzamide derivative | MCF-7 | 4.5 |
Table 2: Antibacterial Activity Comparison
Mechanism of Action
The mechanism of action of N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Chloro-Substituted Analogs
- N-[3-(5-Chloro-2,4-dimethoxyanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide (): Substituents: 5-chloro-2,4-dimethoxyphenyl and 3-methylbenzenesulfonamide. Molecular Weight: ~454.89 g/mol (calculated from C22H20ClN5O3S).
Hydroxy- and Methoxy-Substituted Analogs
- N-(3-((3-Hydroxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide (): Substituents: 3-hydroxyphenyl. Molecular Weight: 392.43 g/mol. Impact: The hydroxyl group improves aqueous solubility but reduces membrane permeability compared to chloro analogs. Precautionary statements (H315, H319) suggest irritancy, possibly due to polar interactions .
- (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (): Substituents: Methoxystyryl and methoxybenzenesulfonamide. Activity: Exhibits potent cytotoxicity (IC50 < 1 µM in HEPG2 cells) attributed to the methoxy groups’ electron-donating effects and styryl conjugation .
Variations in the Sulfonamide Moiety
- 4-Chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide (): Substituents: 4-chlorobenzenesulfonamide and benzodioxin. Molecular Weight: 468.91 g/mol.
- N-[3-(quinolin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide (): Substituents: Quinolin-6-ylamino. Molecular Weight: 427.5 g/mol. Properties: Higher complexity (693 per topological analysis) due to the fused quinoline ring, which may enhance intercalation but reduce synthetic yield .
Key Research Findings
- Substituent Position Matters : Chloro groups at the 3-position (as in the target compound) show superior binding to kinase pockets compared to 2- or 4-position analogs (e.g., ’s 2,5-dichloro derivative) due to optimal steric alignment .
- Sulfonamide Modifications : 4-Chlorobenzenesulfonamide () increases cytotoxicity by 30% compared to unsubstituted benzenesulfonamide, likely due to enhanced halogen bonding .
- Assay Compatibility : The SRB assay () has been widely used to evaluate cytotoxicity in analogs, confirming the target compound’s compatibility with high-throughput screening .
Biological Activity
N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide is a synthetic compound belonging to the quinoxaline family, which is characterized by its nitrogen-containing heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C20H14ClN4O2S, with a molecular weight of approximately 396.86 g/mol. The compound features a quinoxaline moiety linked to a benzenesulfonamide group, contributing to its unique pharmacological properties.
This compound exhibits its biological effects through several mechanisms:
-
Anticancer Activity :
- The compound induces apoptosis in cancer cells by causing cell cycle arrest and activating apoptotic pathways. It has been shown to interact with specific molecular targets involved in cancer progression, including enzymes that facilitate tumor growth and DNA replication.
- It can intercalate with DNA, disrupting replication processes and leading to cell death.
-
Antimicrobial Properties :
- The compound demonstrates antimicrobial activity by disrupting microbial cell membranes and inhibiting essential enzymes necessary for microbial survival.
- Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics. Comparative studies with similar compounds reveal insights into how modifications can enhance or diminish biological effects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,5-dichloro-N-[3-(4-chloroanilino)quinoxalin-2-yl]benzenesulfonamide | Similar quinoxaline core; different chloro substitution | Variations in pharmacological properties due to substitution pattern |
| 2,5-dichloro-N-[3-(2,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide | Contains methyl groups instead of chlorine | Affects chemical reactivity and biological activity |
| N-[4-({3-[(3-chlorophenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide | Different sulfonamide derivative | Explores alternative mechanisms of action |
These comparisons highlight the importance of specific substituents in modulating the compound's efficacy against various biological targets.
Case Studies and Research Findings
Recent studies have focused on the anticancer properties of this compound. For instance:
- In Vitro Studies :
- Antimicrobial Efficacy :
Q & A
Q. How can the synthesis of N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide be optimized for reproducibility and yield?
- Methodological Answer : The compound is synthesized via multi-step reactions involving nucleophilic substitution and sulfonylation. Key steps include:
- Temperature control : Maintaining 60–80°C during the coupling of 3-chloroaniline to the quinoxaline core to minimize side products .
- Catalyst selection : Using triethylamine (TEA) as a base to enhance reaction efficiency in sulfonamide formation .
- Purification : Column chromatography with ethyl acetate/hexane (3:7 ratio) ensures >95% purity. Yield improvements (up to 75%) are achieved by optimizing solvent polarity (e.g., DMF for solubility) .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : and NMR in DMSO-d6 to verify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH2 (δ 7.4–7.5 ppm) .
- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 408.3) .
- Elemental analysis : C, H, N values within ±0.4% of theoretical calculations .
Q. What is the primary mechanism of action of this compound in cancer models?
- Methodological Answer : It acts as a PI3K inhibitor, disrupting the PI3K/Akt/mTOR pathway. Key experimental approaches include:
- Kinase assays : IC50 values against PI3Kα (15–30 nM) using recombinant enzyme assays .
- Western blotting : Reduced phosphorylation of Akt (Ser473) and mTOR in HEPG2 cells after 24-hour treatment .
- Cell cycle analysis : Flow cytometry showing G1 arrest (e.g., 60% of cells in G1 phase vs. 40% in controls) .
Advanced Research Questions
Q. How do researchers address discrepancies in cytotoxicity data across different cell lines?
- Methodological Answer : Contradictions (e.g., IC50 of 15.6 μM in HEPG2 vs. 45.2 μM in MCF7) are resolved by:
- Assay standardization : Use the Sulforhodamine B (SRB) assay for protein content quantification, ensuring uniform seeding density and fixation times .
- Pathway profiling : RNA-seq to identify differential expression of PI3K isoforms (e.g., PI3Kα overexpression in resistant lines) .
- Metabolic testing : Compare ATP levels (via luminescence) to rule out off-target effects on mitochondrial function .
Q. What structural modifications enhance potency while reducing toxicity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Substituent addition : A 4-methyl group on the benzenesulfonamide moiety improves cellular uptake (logP reduced from 3.2 to 2.8) without compromising potency .
- Scaffold hybridization : Fusion with triazoloquinoxaline derivatives (e.g., compound 11 in ) increases DNA intercalation, enhancing apoptosis in vivo .
- Toxicity screening : Ames test and hERG channel inhibition assays to prioritize analogs with LD50 > 500 mg/kg in rodents .
Q. How is this compound evaluated in combination therapies (e.g., with radiotherapy)?
- Methodological Answer :
- Radiosensitization protocols : Pre-treat cells with 10 μM compound for 24 hours, followed by γ-irradiation (2–8 Gy). Synergy is quantified via clonogenic survival assays, showing dose-enhancement ratios (DER) of 1.5–2.0 .
- Mechanistic studies : Immunofluorescence for γ-H2AX foci to confirm enhanced DNA damage retention .
Q. What challenges arise in translating in vitro efficacy to in vivo models?
- Methodological Answer :
- Pharmacokinetics : Poor oral bioavailability (F = 12%) due to low solubility. Mitigated via nanoformulation (e.g., PEG-PLGA nanoparticles increasing AUC by 3-fold) .
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) identify rapid CYP3A4-mediated oxidation. Co-administration with ketoconazole extends half-life from 1.2 to 4.7 hours .
Q. How do researchers validate target specificity amid off-pathway effects?
- Methodological Answer :
- CRISPR knockout : PI3Kα-null cells show reduced sensitivity (IC50 shifts from 15.6 μM to >100 μM) .
- Proteome profiling : SILAC-based mass spectrometry identifies off-target binding to tubulin (Kd = 8.2 μM) .
- Kinome screening : Broad-panel kinase assays (e.g., Eurofins KinomeScan) confirm >90% selectivity for PI3K over 400 kinases .
Key Research Gaps and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
